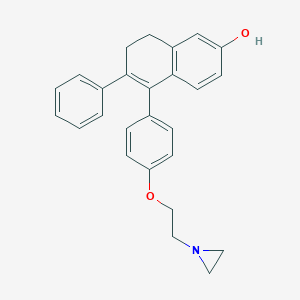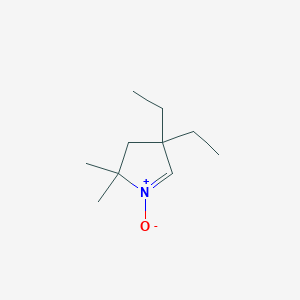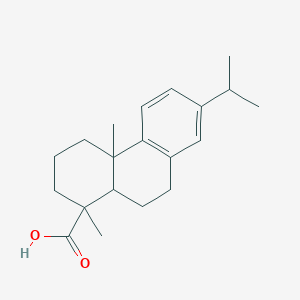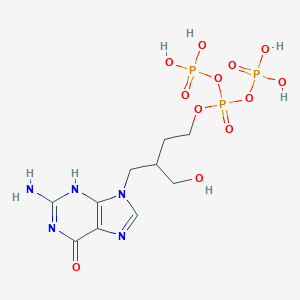
9-(4-Hydroxy-2-(hydroxymethyl)butyl)-guanine triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Hydroxy-2-(hydroxymethyl)butyl)-guanine triphosphate (HHB-GTP) is a modified nucleotide that has been studied for its potential use in biochemical and physiological research. This nucleotide has unique properties that make it a valuable tool for investigating various cellular processes.
Applications De Recherche Scientifique
9-(4-Hydroxy-2-(hydroxymethyl)butyl)-guanine triphosphate has been used in a variety of scientific research applications. One of the most significant uses of this compound is in the study of RNA editing. RNA editing is a process that involves the modification of RNA molecules after they have been transcribed from DNA. This compound can be used to selectively label RNA molecules that have undergone editing, allowing researchers to study the effects of RNA editing on cellular processes.
Mécanisme D'action
9-(4-Hydroxy-2-(hydroxymethyl)butyl)-guanine triphosphate is incorporated into RNA molecules during transcription, where it can be used to selectively label edited RNA molecules. The presence of this compound in RNA molecules can also affect their stability and function, leading to changes in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound can affect the stability of RNA molecules, leading to changes in gene expression. This compound can also affect the activity of RNA-binding proteins, leading to changes in RNA processing and translation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 9-(4-Hydroxy-2-(hydroxymethyl)butyl)-guanine triphosphate is its ability to selectively label edited RNA molecules. This makes it a valuable tool for studying RNA editing and its effects on cellular processes. However, this compound has some limitations as well. For example, it can be difficult to synthesize and purify, and it may not be suitable for all types of experiments.
Orientations Futures
There are many potential future directions for research involving 9-(4-Hydroxy-2-(hydroxymethyl)butyl)-guanine triphosphate. One area of interest is the study of RNA editing in disease states. By using this compound to selectively label edited RNA molecules, researchers may be able to identify new targets for therapeutic intervention. Another area of interest is the development of new methods for synthesizing and purifying this compound, which could make it more accessible for use in a wider range of experiments.
Conclusion:
This compound is a valuable tool for investigating various cellular processes. Its unique properties make it a valuable tool for studying RNA editing and its effects on cellular processes. While there are some limitations to its use, there are many potential future directions for research involving this compound. With continued research, this compound may become an even more valuable tool for investigating the complex processes that occur within cells.
Méthodes De Synthèse
9-(4-Hydroxy-2-(hydroxymethyl)butyl)-guanine triphosphate can be synthesized using a multi-step process that involves the modification of guanosine triphosphate (GTP). The first step involves the protection of the 2’ and 3’ hydroxyl groups of GTP, followed by the selective deprotection of the 2’ hydroxyl group. The resulting intermediate is then reacted with 4-hydroxy-2-(hydroxymethyl)butanal to form the this compound molecule.
Propriétés
Numéro CAS |
117191-32-9 |
|---|---|
Formule moléculaire |
C10H18N5O12P3 |
Poids moléculaire |
493.2 g/mol |
Nom IUPAC |
[3-[(2-amino-6-oxo-1H-purin-9-yl)methyl]-4-hydroxybutyl] diphosphono phosphate |
InChI |
InChI=1S/C10H18N5O12P3/c11-10-13-8-7(9(17)14-10)12-5-15(8)3-6(4-16)1-2-25-30(24,26-28(18,19)20)27-29(21,22)23/h5-6,16H,1-4H2,(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17) |
Clé InChI |
LULDFWDKTKFRNX-UHFFFAOYSA-N |
SMILES isomérique |
C1=NC2=C(N1CC(CCOP(=O)(OP(=O)(O)O)OP(=O)(O)O)CO)NC(=NC2=O)N |
SMILES |
C1=NC2=C(N1CC(CCOP(=O)(OP(=O)(O)O)OP(=O)(O)O)CO)N=C(NC2=O)N |
SMILES canonique |
C1=NC2=C(N1CC(CCOP(=O)(OP(=O)(O)O)OP(=O)(O)O)CO)NC(=NC2=O)N |
Synonymes |
9-(4-hydroxy-2-(hydroxymethyl)butyl)-guanine triphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



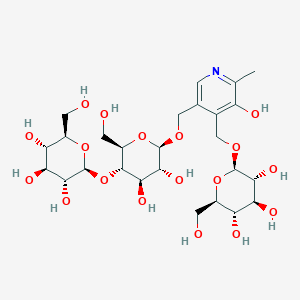
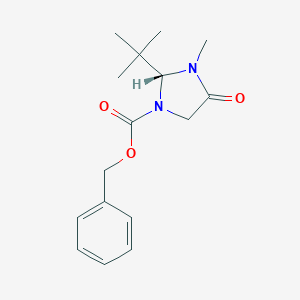
![(10R,13R,16R,19S)-16-butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B40714.png)
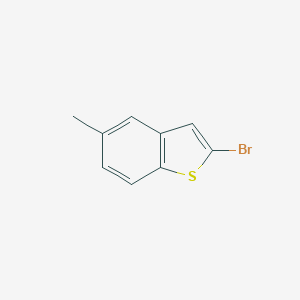
![3-Hydroxy-2,3-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B40717.png)
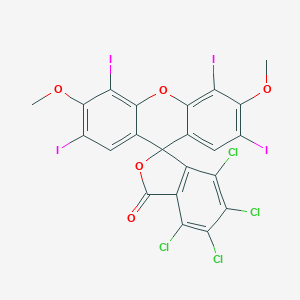

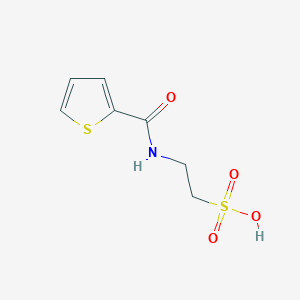
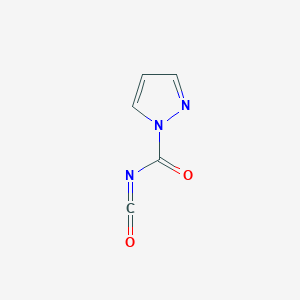

![2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B40731.png)
